

Potential Research Applications of 2-Amino-6-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-methoxybenzoic acid

Cat. No.: B051756

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including an aromatic ring, a carboxylic acid group, an amino group, and a methoxy substituent, provide multiple points for chemical modification, enabling the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential research applications of **2-Amino-6-methoxybenzoic acid**, focusing on its role as a key building block in the development of therapeutics for cancer, inflammatory disorders, and neurological diseases. We will delve into the synthesis of notable derivatives, their mechanisms of action, and relevant experimental data.

Core Properties of 2-Amino-6-methoxybenzoic Acid

A solid understanding of the physicochemical properties of **2-Amino-6-methoxybenzoic acid** is fundamental for its application in chemical synthesis.

Property	Value	Reference
CAS Number	53600-33-2	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Appearance	White to light yellow powder	
Melting Point	>85 °C (decomposes)	
Solubility	Soluble in various organic solvents	
IUPAC Name	2-amino-6-methoxybenzoic acid	[1]
Synonyms	6-Methoxyanthranilic acid, 6-Amino-o-anisic acid	[1]

Application in Oncology: The Synthesis of Tasquinimod

2-Amino-6-methoxybenzoic acid is a crucial starting material for the synthesis of Tasquinimod, a second-generation quinoline-3-carboxamide with potent anti-angiogenic and immunomodulatory properties investigated for the treatment of prostate cancer.

Synthesis of Tasquinimod: An Overview

The synthesis of Tasquinimod from **2-Amino-6-methoxybenzoic acid** involves a multi-step process. While specific proprietary methods may vary, a general synthetic route can be outlined as follows:

- **Amide Formation:** **2-Amino-6-methoxybenzoic acid** is first reacted with an appropriate aniline derivative to form an amide bond.
- **Cyclization:** The resulting intermediate undergoes a cyclization reaction to form the quinoline core structure.

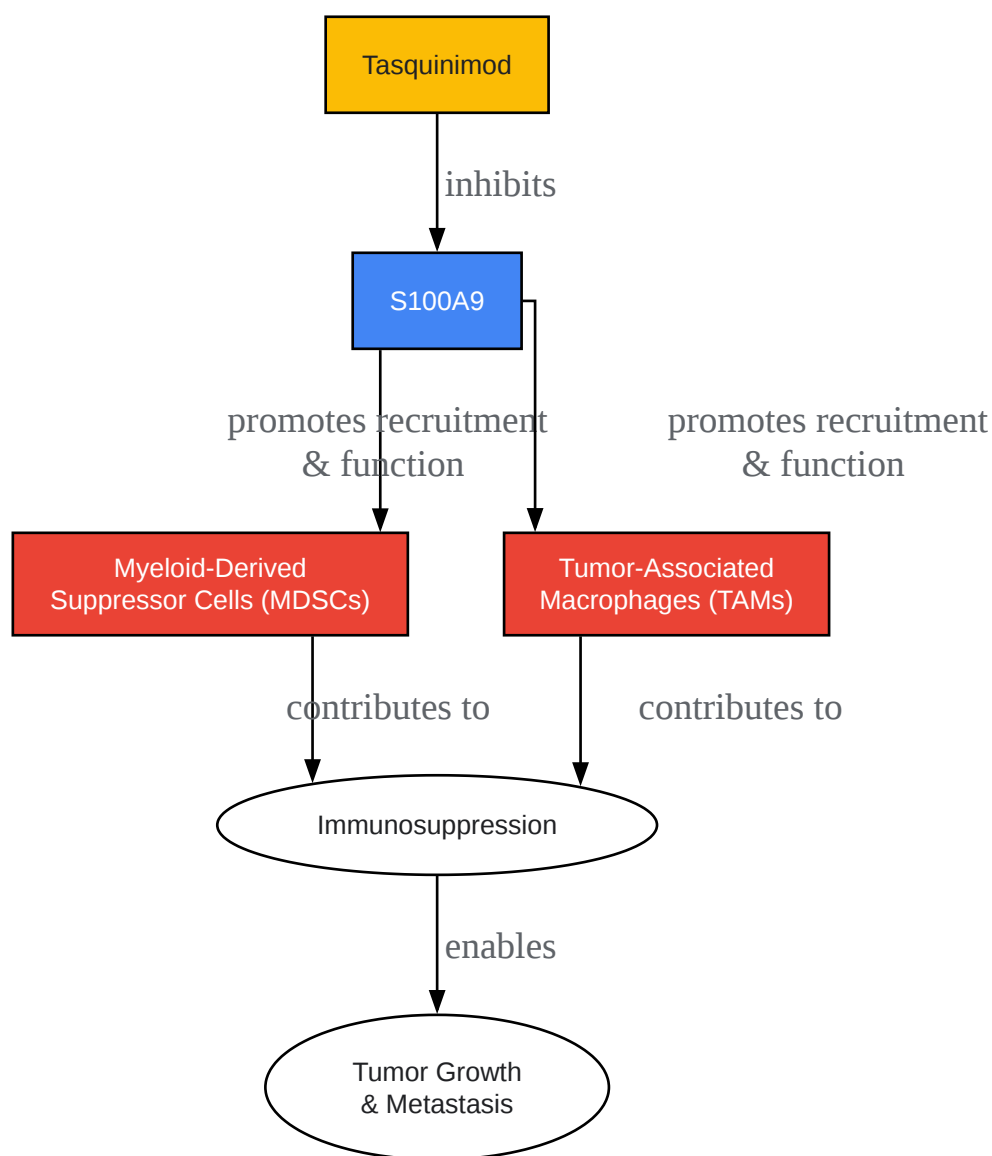
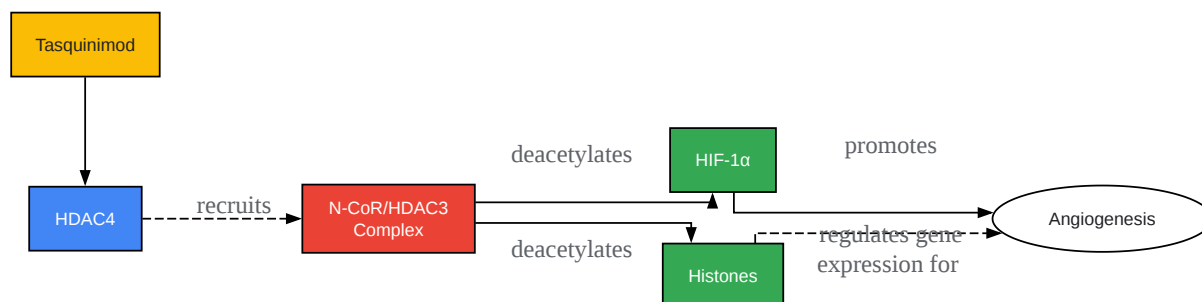
- **Functional Group Modification:** Subsequent steps involve the modification of functional groups to yield the final Tasquinimod molecule.

Mechanism of Action of Tasquinimod

Tasquinimod exerts its anti-cancer effects through a dual mechanism of action, targeting both the tumor microenvironment and the immune system.

- **Allosteric Inhibition of HDAC4:** Tasquinimod binds to the regulatory zinc-binding domain of histone deacetylase 4 (HDAC4), an enzyme implicated in tumor progression and angiogenesis. This allosteric binding locks HDAC4 in an inactive conformation, preventing the deacetylation of its target proteins, including hypoxia-inducible factor 1-alpha (HIF-1 α). The subsequent stabilization of HIF-1 α under hypoxic conditions is a key driver of angiogenesis. By inhibiting HDAC4, Tasquinimod disrupts this pathway, leading to a reduction in tumor vascularization.
- **Modulation of Myeloid-Derived Suppressor Cells (MDSCs) via S100A9:** Tasquinimod also binds to the S100A9 protein, a calcium-binding protein highly expressed in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). S100A9 plays a critical role in the recruitment and immunosuppressive function of these cells within the tumor microenvironment. By targeting S100A9, Tasquinimod interferes with the signaling pathways that promote the accumulation and activity of MDSCs and TAMs, thereby relieving immunosuppression and allowing for a more effective anti-tumor immune response.

Signaling Pathway Diagrams



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References

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